6-(Bromomethyl)-2-methylbenzo[d]thiazole CAS 259862-37-8 properties
6-(Bromomethyl)-2-methylbenzo[d]thiazole CAS 259862-37-8 properties
An In-depth Technical Guide to 6-(Bromomethyl)-2-methylbenzo[d]thiazole: Synthesis, Reactivity, and Applications
Disclaimer
The compound 6-(Bromomethyl)-2-methylbenzo[d]thiazole is identified in this guide by its chemical name. The provided CAS Number 259862-37-8 does not appear to be registered or widely cited in major chemical databases as of early 2026. This guide has been constructed based on established principles of organic chemistry and data from structurally analogous compounds.
Introduction
6-(Bromomethyl)-2-methylbenzo[d]thiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure features a bicyclic benzothiazole core, which is a common motif in a wide array of biologically active compounds. The inclusion of a reactive bromomethyl group at the 6-position provides a convenient handle for introducing the benzothiazole scaffold into larger molecular architectures through various nucleophilic substitution reactions. This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this important synthetic intermediate.
Physicochemical Properties
While experimental data for this specific compound is not widely available, its properties can be reliably estimated based on its structure and comparison with related compounds like 2-methylbenzothiazole and substituted benzyl bromides.
| Property | Estimated Value |
| Molecular Formula | C9H8BrNS |
| Molecular Weight | 242.14 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected to be in the range of 80-120 °C |
| Boiling Point | > 300 °C (with decomposition) |
| Solubility | Soluble in dichloromethane, chloroform, THF, and DMSO |
| InChI Key | Not available |
Synthesis and Mechanistic Considerations
The most direct and common method for the synthesis of 6-(Bromomethyl)-2-methylbenzo[d]thiazole involves the radical bromination of 2,6-dimethylbenzo[d]thiazole. This reaction typically utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
The choice of solvent is critical to the success of this transformation. Non-polar solvents like carbon tetrachloride (CCl4) or chlorobenzene are often preferred as they facilitate the radical chain mechanism and minimize side reactions. The reaction proceeds through a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.
Experimental Protocol: Radical Bromination
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Reaction Setup: To a solution of 2,6-dimethylbenzo[d]thiazole (1.0 eq) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and AIBN (0.05 eq).
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Initiation: Heat the reaction mixture to reflux (approximately 77°C) to initiate the homolytic cleavage of AIBN, generating free radicals.
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Propagation: The radicals abstract a hydrogen atom from the methyl group at the 6-position, forming a resonance-stabilized benzylic radical. This radical then reacts with NBS to yield the desired product and a succinimidyl radical, which continues the chain reaction.
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Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Caption: Synthetic workflow for 6-(Bromomethyl)-2-methylbenzo[d]thiazole.
Reactivity and Applications in Drug Discovery
The primary utility of 6-(Bromomethyl)-2-methylbenzo[d]thiazole lies in its reactivity as an electrophile. The bromomethyl group is an excellent leaving group, making the benzylic carbon susceptible to attack by a wide range of nucleophiles. This allows for the facile introduction of the 2-methylbenzothiazole moiety into various molecular scaffolds.
Nucleophilic Substitution Reactions
A common application is the O-alkylation or N-alkylation of phenols, amines, and other nucleophiles. For example, in the synthesis of novel kinase inhibitors, a phenolic core of a lead compound can be alkylated with 6-(Bromomethyl)-2-methylbenzo[d]thiazole to append the benzothiazole group, which may enhance binding affinity or modulate pharmacokinetic properties.
Caption: General scheme for nucleophilic substitution reactions.
Safety and Handling
6-(Bromomethyl)-2-methylbenzo[d]thiazole should be handled with care in a well-ventilated fume hood. As a brominated organic compound, it is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Spectroscopic Characterization
The identity and purity of 6-(Bromomethyl)-2-methylbenzo[d]thiazole can be confirmed using standard spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl protons (CH₃) around δ 2.8 ppm, a singlet for the bromomethyl protons (CH₂Br) around δ 4.7 ppm, and a set of multiplets in the aromatic region (δ 7.5-8.0 ppm) corresponding to the protons on the benzene ring.
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¹³C NMR: The carbon NMR spectrum should display signals for the methyl carbon, the bromomethyl carbon, and the aromatic and heterocyclic carbons.
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Conclusion
6-(Bromomethyl)-2-methylbenzo[d]thiazole is a valuable and versatile intermediate for organic synthesis. Its straightforward preparation and the reactivity of the bromomethyl group make it an attractive building block for the construction of complex molecules, particularly in the field of drug discovery. Careful handling and an understanding of its reactivity are essential for its effective and safe utilization in the laboratory.
References
Please note that due to the scarcity of information on the specific CAS number provided, the following references pertain to the synthesis and reactions of structurally similar compounds and are provided for illustrative purposes.
